molecular formula C5H11ClN2O B3005876 N-(2-Aminoethyl)acrylamide hydrochloride CAS No. 54641-27-9

N-(2-Aminoethyl)acrylamide hydrochloride

Cat. No.: B3005876
CAS No.: 54641-27-9
M. Wt: 150.61
InChI Key: YAHBUVWRSTZBAX-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)acrylamide hydrochloride is a useful research compound. Its molecular formula is C5H11ClN2O and its molecular weight is 150.61. The purity is usually 95%.
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Scientific Research Applications

Polymer Synthesis and Functionalization

N-(2-Aminoethyl)acrylamide hydrochloride is primarily utilized in the synthesis and functionalization of polymers. It acts as a monomer in the formation of polyacrylamide, which has diverse applications in industries such as soil conditioning, wastewater treatment, paper and textile manufacturing, and laboratory use for protein electrophoresis. The unique properties of this compound allow for the development of specialized polymers with specific functionalities, suitable for a range of industrial and research applications (Friedman, 2003).

Nanoparticle Formation and Drug Delivery

Recent studies indicate the potential of this compound in forming nanoparticles under green chemistry conditions. This property is particularly significant in the development of drug delivery systems, as these nanoparticles can be designed to carry therapeutic agents with minimal toxicity and enhanced bioavailability. Such developments in nanoparticle technology are crucial for advancing targeted drug delivery systems (Lentz et al., 2022).

Environmental Applications

In environmental science, the compound is used in the manufacture of water-soluble polymers, which are subsequently employed in wastewater and sludge treatment, soil stabilization, and mining operations. These applications underscore the compound's role in environmental protection and management (European Union, 2002; NTP CERHR MON, 2005).

Biochemical Research

In biochemical research, this compound is utilized in the preparation of laboratory gels for electrophoresis. This application is vital in the separation and analysis of proteins and nucleic acids, which is a fundamental process in molecular biology and genetic research (Mori et al., 2008).

Mechanism of Action

The use of light to mediate controlled radical polymerization has emerged as a powerful strategy for rational polymer synthesis and advanced materials fabrication . This compound can be used in the synthesis of polymers with structures tuned from homopolymers to random, block, random–block, and block–random–block copolymers .

Safety and Hazards

The safety information for “N-(2-Aminoethyl)acrylamide hydrochloride” includes a GHS07 pictogram and a signal word "Warning" . The hazard statements include H319 . The precautionary statements include P264-P280-P305+P351+P338-P337+P313 .

Properties

IUPAC Name

N-(2-aminoethyl)prop-2-enamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c1-2-5(8)7-4-3-6;/h2H,1,3-4,6H2,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHBUVWRSTZBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54641-27-9
Record name N-(2-Aminoethyl)acrylamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

N-t-BOC, N-methyl, N′-acryloyl-ethylenediamine (2.5 mmol, 0.57 g) was stirred in a solution of 3M HCl in ethyl acetate (2.5 cm3) at room temperature for 30 min. The solution was then conc. in vacuo to give the intermediate N-methyl, N′-acryloyl-ethylenediamine monohydrochloride as a clear yellow oil. This intermediate (2.5 mmol) was then stirred at room temperature in 2M NaOH (3 cm3) for 10 min. This reaction mixture was cooled to 0° C., and to this, was added a solution of methacryloyl chloride (2.8 mmol, 0.27 cm3) in chloroform (7 cm3), dropwise, over 30 min. After the addition was complete, the reaction mixture was stirred at 0° C. for a further 1 h. The organic and aqueous phases were then separated, and the aqueous phase extracted with chloroform. The organic extracts were combined, dried (MgSO4), filtered and conc. in vacuo, to give the crude product. The crude product was stirred at room temperature over a slurry of basic alumina in chloroform for 18 hr. Removal of the alumina and concentration of the filtrate then gave a pale yellow oil. Purification by flash chromatography (silica gel, diethyl ether:hexane:methanol elution) afforded N-methyl, N-methacryloyl, N′-acryloyl-ethylenediamine as a pale yellow oil (0.24 g, 48%). δH (300 MHz; CDCl3) 6.79 (1H, br s), NH; 6.2 (1H, d, J 17.1 Hz), HC═CHaHb; 6.08 (1H, dd, J 17.1, 10.0), HC═CHaHb; 5.59 (1H, d, J 10.0 Hz), HC═CHaHb; 5.18 (br m), (H3C)C═CHcHd; 5.00 (br m), (H3C)C═CHcHd; 3.58 (4H, br m), 2×CH2; 3.05, (3H, br m) N(CH3); 1.90 (3H, br m), CH3. δC (75.4 MHz; CDCl3) 170.92, NOC(H3C)C═CH2; 162.87, NHOCHC═CH2; 139.39, (H3C)C═CH2; 132.00, HC═CH2; 125.42, HC═CH2; 119.56, (H3C)C═CH2; 44.97, CH2CH2; 36.21, CH2CH2; 33.98, N(CH3); 19.24, CH3. Found: M+. 196.26.
Quantity
0.57 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One

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